molecular formula C28H28ClN5O4 B13933083 ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate

ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13933083
M. Wt: 534.0 g/mol
InChI Key: SIZXKGASNKVQHG-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of various substituents through reactions such as halogenation, esterification, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    Pyrazole-4-carboxylic acid: Studied for its potential as a pharmaceutical intermediate.

    3,5-Dimethylpyrazole: Used as a ligand in coordination chemistry.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C28H28ClN5O4

Molecular Weight

534.0 g/mol

IUPAC Name

ethyl 1-(2-chlorophenyl)-5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C28H28ClN5O4/c1-4-37-28(36)23-17-25(34(30-23)24-8-6-5-7-22(24)29)20-9-11-21(12-10-20)32-13-15-33(16-14-32)27(35)26-18(2)31-38-19(26)3/h5-12,17H,4,13-16H2,1-3H3

InChI Key

SIZXKGASNKVQHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=CC=C5Cl

Origin of Product

United States

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